1-Bromononadecane
Overview
Description
C19H39Br . It belongs to the class of alkyl bromides, which are characterized by the presence of a bromine atom attached to an alkyl chain. This compound is often used in organic synthesis and various industrial applications due to its reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromononadecane can be synthesized through the bromination of nonadecane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or ultraviolet light to facilitate the formation of the bromine radical. The reaction proceeds as follows: [ \text{C19H40} + \text{Br2} \rightarrow \text{C19H39Br} + \text{HBr} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine in a controlled environment with appropriate safety measures is crucial due to the hazardous nature of bromine.
Chemical Reactions Analysis
Types of Reactions: 1-Bromononadecane primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. Some common reactions include:
Nucleophilic Substitution (SN2): In this reaction, a nucleophile attacks the carbon atom bonded to the bromine, resulting in the displacement of the bromine atom. For example: [ \text{C19H39Br} + \text{Nu}^- \rightarrow \text{C19H39Nu} + \text{Br}^- ]
Elimination (E2): Under strong basic conditions, this compound can undergo elimination to form an alkene: [ \text{C19H39Br} + \text{Base} \rightarrow \text{C19H38} + \text{HBr} ]
Common Reagents and Conditions:
Nucleophiles: Examples include hydroxide (OH^-), cyanide (CN^-), and alkoxides (RO^-).
Bases: Strong bases such as potassium tert-butoxide (KOtBu) are commonly used for elimination reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include alcohols, ethers, nitriles, etc.
Elimination Products: The major product is typically a nonadecene.
Scientific Research Applications
1-Bromononadecane has various applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Surface Chemistry: Due to its long alkyl chain, it is used in the study of self-assembled monolayers (SAMs) on surfaces.
Biological Studies: It can be used to modify biomolecules for studying interactions and functions.
Industrial Applications: It is used in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-bromononadecane in chemical reactions involves the formation of a carbocation intermediate when the bromine atom is displaced. This intermediate can then undergo further reactions such as nucleophilic attack or elimination. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
- 1-Bromoheptadecane (C17H35Br)
- 1-Bromooctadecane (C18H37Br)
- 1-Bromoeicosane (C20H41Br)
Comparison: 1-Bromononadecane is unique due to its specific chain length, which influences its physical properties such as melting point and solubility. Compared to shorter or longer alkyl bromides, it may exhibit different reactivity and applications in surface chemistry and organic synthesis.
Properties
IUPAC Name |
1-bromononadecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h2-19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWESGLGUMMNXDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063458 | |
Record name | Nonadecane, 1-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4434-66-6 | |
Record name | 1-Bromononadecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4434-66-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nonadecane, 1-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004434666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-BROMONONADECANE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133439 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nonadecane, 1-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Nonadecane, 1-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromononadecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.402 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
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